

In-Depth Technical Guide: Solubility of 1,4,8,12-Tetraazacyclopentadecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,4,8,12-Tetraazacyclopentadecane
Cat. No.:	B099928

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,8,12-Tetraazacyclopentadecane is a macrocyclic polyamine that has garnered significant interest in various scientific fields, including coordination chemistry, catalysis, and drug delivery. [1] Its cyclic structure and the presence of four nitrogen atoms enable it to form stable complexes with a variety of metal ions.[1] This chelating property is fundamental to its application in the development of novel materials, drug delivery systems, and as ligands in metal-organic frameworks.[1] Understanding the solubility of this compound in common solvents is a critical prerequisite for its effective application in research and development. This guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and conceptual workflows relevant to its application.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of **1,4,8,12-Tetraazacyclopentadecane** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₆ N ₄	N/A
Molecular Weight	214.35 g/mol	N/A
Appearance	White to off-white powder	N/A
Melting Point	96-102 °C	N/A
CAS Number	15439-16-4	N/A

Solubility Profile

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for **1,4,8,12-tetraazacyclopentadecane** in common solvents. While its applications often involve aqueous systems, suggesting at least some degree of water solubility, precise measurements in g/L or mol/L at various temperatures are not readily available in published resources. Tetra-aza macrocycles are generally noted for their high water solubility.

General Solubility Observations

The literature qualitatively suggests that **1,4,8,12-tetraazacyclopentadecane** and similar tetra-aza macrocycles exhibit solubility in polar solvents. This is inferred from their use in aqueous solutions for coordination chemistry and in biological assays. The protonation of the amine groups at physiological pH is expected to enhance its aqueous solubility.

Experimental Protocol for Solubility Determination: Shake-Flask Method

Given the absence of readily available quantitative data, researchers will likely need to determine the solubility of **1,4,8,12-tetraazacyclopentadecane** experimentally. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility. The following protocol is adapted from established methods for pharmaceutical compounds and can be applied to **1,4,8,12-tetraazacyclopentadecane**.

Materials

- **1,4,8,12-Tetraazacyclopentadecane** (solid powder)
- Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, etc.)
- Volumetric flasks
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μ m)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer
- Analytical balance

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid **1,4,8,12-tetraazacyclopentadecane** to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
 - Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

- Carefully withdraw an aliquot of the supernatant using a syringe.
- Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility.
- Quantification:
 - Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
 - Analyze the concentration of **1,4,8,12-tetraazacyclopentadecane** in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
 - Prepare a calibration curve using standard solutions of known concentrations of **1,4,8,12-tetraazacyclopentadecane** to accurately determine the concentration of the unknown sample.
- Data Analysis:
 - Calculate the solubility of **1,4,8,12-tetraazacyclopentadecane** in the chosen solvent based on the measured concentration and the dilution factor.
 - The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

Experimental Workflow for Solubility Determination

Workflow for Shake-Flask Solubility Determination

Add excess 1,4,8,12-tetraazacyclopentadecane to a known volume of solvent

Equilibrate on orbital shaker (e.g., 24-48h at constant temperature)

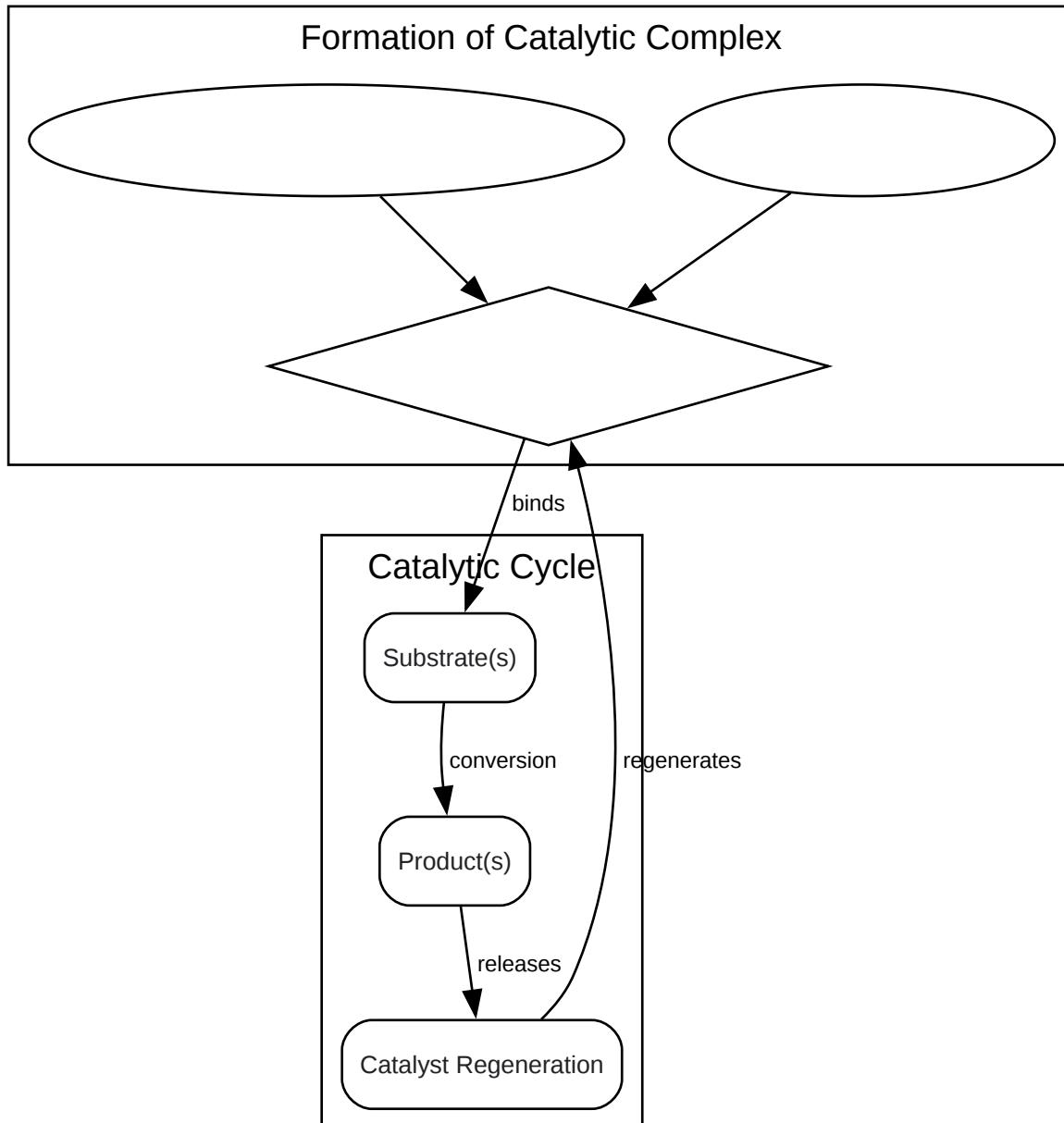
Allow undissolved solid to settle

Withdraw supernatant

Filter supernatant (e.g., 0.22 μ m filter)

Dilute filtered sample

Quantify concentration (e.g., HPLC or UV-Vis)


Calculate solubility

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

Conceptual Role in Catalysis

Conceptual Diagram of 1,4,8,12-Tetraazacyclopentadecane in Catalysis

[Click to download full resolution via product page](#)

Caption: Role of **1,4,8,12-Tetraazacyclopentadecane** in Catalysis.

Applications in Drug Development

The ability of **1,4,8,12-tetraazacyclopentadecane** to form stable complexes with metal ions is leveraged in drug delivery systems.^[1] By chelating with drug molecules or forming part of a larger drug carrier system, it can enhance the solubility and bioavailability of poorly soluble therapeutic agents.^[1] Furthermore, its derivatives are being explored as components of contrast agents for medical imaging and as therapeutic agents themselves.

Conclusion

While specific quantitative solubility data for **1,4,8,12-tetraazacyclopentadecane** remains elusive in the public domain, its qualitative solubility in polar solvents is inferred from its various applications. For researchers and drug development professionals, direct experimental determination of its solubility in relevant solvent systems is recommended. The provided shake-flask protocol offers a robust starting point for such investigations. The conceptual diagrams illustrate the practical workflow for solubility determination and its fundamental role as a chelating agent in catalysis, providing a foundational understanding for its application in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Solubility of 1,4,8,12-Tetraazacyclopentadecane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099928#solubility-of-1-4-8-12-tetraazacyclopentadecane-in-common-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com